molecular formula C33H29F2N5O4S B1680992 Sitravatinib CAS No. 1123837-84-2

Sitravatinib

Cat. No. B1680992
CAS RN: 1123837-84-2
M. Wt: 629.7 g/mol
InChI Key: IJJSWVSWWGOJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sitravatinib, also known as MGCD516, is an experimental drug for the treatment of cancer . It is a small molecule inhibitor of multiple tyrosine kinases . This compound is being developed by Mirati Therapeutics . Ongoing phase II trials include a trial for liposarcoma, a combination trial for non-small cell lung cancer, and a combination trial with nivolumab for renal cell carcinoma .


Molecular Structure Analysis

The molecular structure of this compound is complex, with its IUPAC name being N-(3-Fluoro-4-{[2-(5-{[(2-methoxyethyl)amino]methyl}-2-pyridinyl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)-N′-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide . Its molecular formula is C33H29F2N5O4S and its molar mass is 629.68 g·mol−1 .

In Vivo

Sitravatinib has been investigated for its potential to treat various types of cancer in vivo. In a study of non-small cell lung cancer (NSCLC) cells, this compound was found to inhibit the growth of tumor cells in a dose-dependent manner. In a study of renal cell carcinoma (RCC), this compound was found to inhibit the growth of tumor cells in a dose-dependent manner. In a study of melanoma, this compound was found to inhibit the growth of tumor cells in a dose-dependent manner and to reduce the size of tumors in mice.

In Vitro

Sitravatinib has also been investigated for its potential to treat various types of cancer in vitro. In a study of NSCLC cells, this compound was found to inhibit the growth of tumor cells in a dose-dependent manner. In a study of RCC cells, this compound was found to inhibit the growth of tumor cells in a dose-dependent manner. In a study of melanoma cells, this compound was found to inhibit the growth of tumor cells in a dose-dependent manner and to reduce the size of tumors in culture.

Mechanism of Action

Target of Action

Sitravatinib, also known as MGCD516, is a small molecule inhibitor that targets multiple tyrosine kinases . It primarily targets the TAM family receptors (TYRO3, AXL, MERTK), split kinase family receptors (vascular endothelial growth factor receptor 2 [VEGF-R2], MET, RET, and KIT) . These receptors play a crucial role in various cellular processes, including cell proliferation, apoptosis, and migration .

Mode of Action

This compound interacts with its targets by inhibiting their activity, which leads to a series of changes in the cell. This results in a less immunosuppressive TME, potentially improving the efficacy of immune checkpoint inhibitors .

Biochemical Pathways

The inhibition of the targeted tyrosine kinases by this compound affects several biochemical pathways. For instance, the inhibition of VEGFR2 reduces Tregs and MDSCs . Targeting KIT depletes MDSCs . These changes release the brakes for the expansion of CD8+ T cells via PD-1 inhibition . Targeting MERTK and Axl shifts TAM type to M1 . M1 macrophages secrete cytokines that enhance the immune response .

Pharmacokinetics

In terms of pharmacokinetics, this compound is orally administered .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the proliferation of VEGFR TKI-resistant cells . It also induces DNA damage and cellular senescence . Interestingly, this compound has been observed to induce a novel cell death phenotype, which differs from previously reported programmed death patterns such as apoptosis, pyroptosis, ferroptosis, and necrosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment plays a significant role in the action of this compound . The presence of immune-suppressive myeloid and lymphoid cells in tumors, including MDSCs, immune-suppressive macrophages, Tregs, and immature DCs, can affect the efficacy of this compound . These cells express multiple cell surface receptors that stimulate their recruitment into the tumor microenvironment and promote the production of immune-suppressive cytokines .

Biological Activity

Sitravatinib has been shown to have a broad range of biological activities. In preclinical studies, this compound has been shown to inhibit the growth of tumor cells in a dose-dependent manner. It has also been shown to reduce the size of tumors in mice. In addition, this compound has been shown to inhibit the migration of tumor cells and to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of receptor tyrosine kinases (RTKs) Axl and Mer. This inhibition leads to the inhibition of cell proliferation, survival, and migration. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, which may play a role in the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

Sitravatinib has several advantages for laboratory experiments. It is a small molecule inhibitor of the receptor tyrosine kinases (RTKs) Axl and Mer, which makes it easy to synthesize and purify. In addition, it has been shown to inhibit the growth of tumor cells in a dose-dependent manner. However, this compound has some limitations. It is not completely understood how it works and it is not known if it is effective in humans.

Future Directions

• Further research is needed to understand the mechanism of action of sitravatinib and to determine if it is effective in humans.
• Further studies are needed to investigate the potential of this compound to treat other types of cancer, such as ovarian cancer, pancreatic cancer, and glioblastoma.
• Studies are needed to investigate the potential of this compound to treat other diseases, such as COPD and heart failure.
• Studies are needed to investigate the long-term safety and efficacy of this compound.
• Studies are needed to investigate the potential of this compound to be used in combination with other drugs.
• Studies are needed to investigate the potential of this compound to be used as a prophylactic therapy.
• Studies are needed to investigate the potential of this compound to be used as an adjuvant therapy.
• Studies are needed to investigate the potential of this compound to be used in combination with immunotherapies.
• Studies are needed to investigate the potential of this compound to be used in combination with targeted therapies.
• Studies are needed to investigate the potential of this compound to be used in combination with chemotherapy.
• Studies are needed to investigate the potential of this compound to be used in combination with radiation therapy.

Safety and Hazards

Sitravatinib has been evaluated in clinical trials for safety and tolerability. In a phase 1/1b study, treatment-related adverse events (TRAEs) were experienced by 90.2% of patients, with grade ≥ 3 TRAEs in 53.4% of patients . The most common TRAEs were diarrhea, fatigue, hypertension, and nausea . TRAEs led to treatment discontinuation in 13.5% of patients and death in one patient .

properties

IUPAC Name

1-N'-[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29F2N5O4S/c1-43-15-14-36-18-20-2-8-25(38-19-20)29-17-26-30(45-29)28(10-13-37-26)44-27-9-7-23(16-24(27)35)40-32(42)33(11-12-33)31(41)39-22-5-3-21(34)4-6-22/h2-10,13,16-17,19,36H,11-12,14-15,18H2,1H3,(H,39,41)(H,40,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAVZAAODLTUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29F2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801100124
Record name Sitravatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1123837-84-2
Record name N-[3-Fluoro-4-[[2-[5-[[(2-methoxyethyl)amino]methyl]-2-pyridinyl]thieno[3,2-b]pyridin-7-yl]oxy]phenyl]-N′-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123837-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitravatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1123837842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sitravatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15036
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sitravatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-fluoro-4-((2-(5-(((2-methoxyethyl)amino)methyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)phenyl)-N-phenylcyclopropane-1,1-dicarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SITRAVATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWG62Q1VTB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sitravatinib
Reactant of Route 2
Reactant of Route 2
Sitravatinib
Reactant of Route 3
Sitravatinib
Reactant of Route 4
Reactant of Route 4
Sitravatinib
Reactant of Route 5
Reactant of Route 5
Sitravatinib
Reactant of Route 6
Sitravatinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.